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Introduction
Dysprosium (Dy), a rare earth element with atomic number 66, exhibits a complex

crystallographic landscape characterized by multiple allotropic transformations under varying

temperature and pressure. A thorough understanding of these structures is crucial for its

application in diverse fields, including high-performance magnets, nuclear reactors, and

potentially in advanced biomedical applications. This technical guide provides an in-depth

analysis of the crystal structure and allotropes of pure dysprosium, with a focus on

quantitative data and experimental methodologies.

Allotropes of Dysprosium at Ambient Pressure
Under atmospheric pressure, pure dysprosium exists in three distinct allotropic forms as a

function of temperature. These transformations are primarily governed by magnetic ordering

phenomena.

The α-Dysprosium (Hexagonal Close-Packed) Phase
At room temperature and up to 1654 K, dysprosium adopts a hexagonal close-packed (hcp)

crystal structure, designated as α-Dy.[1] This phase is paramagnetic above 179 K.[1]

The β-Dysprosium (Orthorhombic) Phase
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Upon cooling below its Néel temperature of 179 K, dysprosium transitions from a

paramagnetic to a helical antiferromagnetic state.[1] Further cooling to its Curie temperature of

approximately 90.5 K induces a first-order phase transition to a ferromagnetic state,

accompanied by an orthorhombic distortion of the hcp lattice.[1][2] This low-temperature phase

is known as β-Dy.

The γ-Dysprosium (Body-Centered Cubic) Phase
At high temperatures, specifically at 1654 K (1381 °C), dysprosium undergoes a

transformation from the hcp structure to a body-centered cubic (bcc) phase, denoted as γ-Dy.

[1]

High-Pressure Allotropes of Dysprosium
The application of high pressure to dysprosium at room temperature induces a series of

structural phase transitions, revealing a rich and complex phase diagram. The typical sequence

of transformations for trivalent lanthanides, which dysprosium follows, is hcp → α-Sm type →

dhcp → distorted fcc → and further to lower symmetry structures at ultra-high pressures.[3]

Pressure-Induced Phase Transitions
hcp to α-Sm type: The initial hexagonal close-packed structure transforms into an α-

Samarium type structure at approximately 5.9 to 8 GPa.[4]

α-Sm type to dhcp: With increasing pressure, the α-Sm phase transitions to a double

hexagonal close-packed (dhcp) structure at around 13.6 to 17 GPa.[4]

dhcp to distorted fcc (hR24): The dhcp phase is stable up to about 48.9 GPa, after which it

transforms into a distorted face-centered cubic structure, often denoted as hR24.[4]

distorted fcc to oF16: At approximately 72 GPa, a volume collapse of about 2.3% occurs,

leading to the formation of an orthorhombic phase with 16 atoms per unit cell (oF16).[3][4]

oF16 to C2/m: Further compression to very high pressures can result in a monoclinic C2/m

structure.[4]

Quantitative Data Summary
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The following tables summarize the key quantitative data for the various allotropes of pure

dysprosium.

Table 1: Crystal Structure and Lattice Parameters of Dysprosium Allotropes at Ambient

Pressure

Allotrope
Temperat
ure
Range

Crystal
System

Space
Group

Lattice
Paramete
rs (a)

Lattice
Paramete
rs (b)

Lattice
Paramete
rs (c)

α-Dy > 179 K Hexagonal P6₃/mmc 3.593 Å[5] 3.593 Å[5] 5.6537 Å[5]

β-Dy < 90.5 K
Orthorhom

bic
-

Varies with

temp.

Varies with

temp.

Varies with

temp.

γ-Dy > 1654 K Cubic Im-3m - - -

Table 2: High-Pressure Allotropes of Dysprosium at Room Temperature

Pressure Range Allotrope Crystal System Pearson Symbol

0 - ~7 GPa α-Dy Hexagonal hP2

~7 - ~15 GPa α-Sm type Rhombohedral hR9

~15 - ~43 GPa dhcp Hexagonal hP4

~43 - ~73 GPa distorted fcc Hexagonal hR24

> 73 GPa oF16 Orthorhombic oF16

Experimental Protocols
The determination of the crystal structure of dysprosium under various conditions relies on

sophisticated experimental techniques, primarily X-ray and neutron diffraction.

High-Pressure X-ray Diffraction (HPXRD)
Objective: To determine the crystal structure of dysprosium under high pressure.
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Methodology:

Sample Preparation: A small piece of high-purity dysprosium foil is loaded into a diamond

anvil cell (DAC). A pressure-transmitting medium (e.g., silicone oil or a noble gas like neon)

is also loaded to ensure hydrostatic conditions. A pressure marker, such as a ruby chip or a

copper foil, is included for in-situ pressure measurement.

Pressure Application: The DAC is placed in a device that applies a controlled force to the

diamonds, generating high pressure on the sample.

X-ray Diffraction Measurement: The DAC is mounted on a goniometer at a synchrotron

beamline. A highly focused, monochromatic X-ray beam is directed onto the dysprosium
sample.

Data Collection: The diffracted X-rays are collected by an area detector. A series of

diffraction patterns are recorded as the sample is rotated or as the pressure is incrementally

increased.

Data Analysis: The 2D diffraction images are integrated into 1D diffraction patterns (intensity

vs. 2θ or d-spacing). The positions and intensities of the diffraction peaks are then analyzed.

Structure Refinement: The diffraction patterns are indexed to determine the unit cell

parameters and crystal system. Rietveld refinement is then performed using software such

as GSAS or FullProf to refine the crystal structure, including atomic positions and lattice

parameters.[4]

Neutron Diffraction
Objective: To determine the magnetic structure of dysprosium allotropes.

Methodology:

Sample Preparation: A polycrystalline sample of dysprosium is loaded into a specialized

pressure cell (e.g., a Paris-Edinburgh press or a large-volume DAC) designed for neutron

scattering experiments.
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Neutron Beam Exposure: The sample is placed in a neutron beam at a research reactor or

spallation source.

Data Collection: The scattered neutrons are detected by an array of detectors, and a

diffraction pattern is recorded. Measurements are often performed at various temperatures

and pressures.

Data Analysis: The nuclear and magnetic scattering contributions to the diffraction pattern

are separated. The magnetic peaks are indexed to determine the magnetic propagation

vector.

Magnetic Structure Refinement: The magnetic structure is refined by comparing the

observed magnetic intensities with those calculated for different magnetic models.

Visualizations
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Caption: Allotropic transformations of pure dysprosium with temperature and pressure.
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Caption: Experimental workflow for high-pressure X-ray diffraction of dysprosium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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